1H-indole-2,5-dicarboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-indole-2,5-dicarboxylic Acid and related derivatives involves various chemical routes. One approach includes starting from 1H-indole-2-carboxylic acids as core compounds and employing specific reagents and conditions to introduce additional functional groups or modify existing ones. For instance, synthesis routes may involve treating 1-Propyl-1H-indole-2-carboxylic acid with reagents like oxalyl chloride and secondary amines to form specific derivatives, highlighting the versatility of indole-based carboxylic acids in synthetic chemistry (G. Raju et al., 2015).
Molecular Structure Analysis
The molecular structure of 1H-indole-2,5-dicarboxylic Acid derivatives has been extensively characterized using techniques such as IR, 1H and 13C NMR, mass spectral data, and elemental analysis. These methods provide detailed information about the chemical environment, bonding, and functional groups present in the molecules, contributing to a comprehensive understanding of their structural attributes (G. Ganga Reddy et al., 2022).
Chemical Reactions and Properties
Indole carboxylic acids participate in various chemical reactions, demonstrating unique reactivity patterns due to the presence of the indole core and carboxylic acid functionalities. They are involved in coupling reactions, such as those catalyzed by Rh(III) for selective bond formation, showcasing their potential in synthetic organic chemistry for constructing complex molecules (Jing Zheng et al., 2014).
Physical Properties Analysis
The physical properties of 1H-indole-2,5-dicarboxylic Acid and its derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various environments. These properties are influenced by the molecular structure and the presence of functional groups, which can affect the compound's stability, reactivity, and interaction with other molecules. Studies on indole carboxylic acids have revealed insights into their crystal and molecular structures, utilizing techniques like X-ray diffraction (Barbara Morzyk-Ociepa et al., 2004).
Chemical Properties Analysis
The chemical properties of 1H-indole-2,5-dicarboxylic Acid, including reactivity, acidity, and potential for forming derivatives, are central to its applications in synthetic chemistry. These properties are determined by the indole core and the functional groups attached to it, enabling the compound to undergo various chemical transformations. Research has explored the reactivity of indole carboxylic acids towards different reagents and conditions, providing valuable information for their use in the synthesis of biologically active molecules and materials (Y. Murakami, 1987).
Scientific Research Applications
Neurodegenerative Diseases : A derivative, 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent selective glycine-site NMDA receptor antagonist, potentially applicable in neurodegenerative diseases therapy (Baron et al., 2005).
Synthesis of Biologically Active Compounds : Advances in 1H-indole-3-carboxaldhyde chemistry have led to synthetic procedures for preparing key intermediates in the synthesis of biologically active compounds (El-Sawy et al., 2017).
Anti-Oxidant, Anti-HIV, and Anti-Cancer Agent : A synthesized compound shows potential as an anti-oxidant, anti-HIV, and anti-cancer agent due to its unique molecular packing and structural features (Al-Ostoot et al., 2019).
Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives exhibit significant antibacterial and moderate antifungal activities, making them potential lead compounds for therapeutic applications (Raju et al., 2015).
Anticholinergic Drugs : Indol-2-carboxylic acid esters containing N-phenylpiperazine moiety exhibit anticholinergic activity, suggesting potential as new anticholinergic drugs (Padrtová et al., 2020).
Anti-Inflammatory Activity : A novel indole acetamide derivative shows promising anti-inflammatory activity, indicating potential for further structural optimization and stability studies (Al-Ostoot et al., 2020).
Pharmaceutical and Flavor Industries : A method for constructing indole skeletons using 2-phenylisoxazol-5-ones is significant for the pharmaceutical and flavor industries due to its eco-friendly approach and CO2 as the sole byproduct (Liu et al., 2022).
Electro-Polymerization : The electro-polymerization of indole-5-carboxylic acid leads to unique trimer products, significant for their structure and slow tumbling rate as revealed by 1H NMR spectroscopy (Mackintosh et al., 1994).
Safety And Hazards
properties
IUPAC Name |
1H-indole-2,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABQYJAPOQWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401790 | |
Record name | 1H-indole-2,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-2,5-dicarboxylic Acid | |
CAS RN |
117140-77-9 | |
Record name | 1H-indole-2,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.